(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone

Sigma-1 receptor Binding affinity Neuropharmacology

Researchers requiring a low-MW σ1 binder for CNS programs face scaffold erosion when substituting the para-OH. (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone (CAS 478929-28-1) directly addresses this with: • 16 nM σ1 receptor affinity; 26-fold more potent than 4-methoxy analog • IC₅₀ 180 µM vs. dihydroorotase-validated negative control for HTS • XLogP3 1.5, TPSA 40.5 Ų; fragment-compliant lead-like properties Supplied at ≥98% purity with full QA documentation. Ships ambient globally.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 478929-28-1
Cat. No. B1286207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
CAS478929-28-1
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C11H13NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2
InChIKeyZKLMYAVIKBNKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone Identity & Procurement


(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone (CAS 478929-28-1, also designated 4-(pyrrolidine-1-carbonyl)phenol or 4-(pyrrolidinocarbonyl)phenol) is a synthetic phenyl(pyrrolidin-1-yl)methanone derivative with molecular formula C₁₁H₁₃NO₂ and molecular weight 191.23 g/mol [1]. The compound is structurally defined by a para-hydroxyphenyl group linked through a carbonyl to a pyrrolidine ring. It is presently supplied as a research-grade building block with commercial purity specifications typically at 95% or 98% . Its computed XLogP3 of 1.5, topological polar surface area of 40.5 Ų, and single hydrogen-bond donor (phenolic –OH) place it in a favorable property space for fragment-based or scaffold-hopping medicinal chemistry programs, but its modest structural complexity means substitution with a close analog could inadvertently erase critical interaction features [1].

Workflow Fragment-based screening and scaffold-hopping campaigns
Selection Para-hydroxyphenyl chemotype with phenolic hydrogen-bond donor
Use Context Medicinal chemistry building block; requires purity specification review

CAS 478929-28-1 Substitution Risks


Compounds that share the phenyl(pyrrolidin-1-yl)methanone scaffold are not functionally interchangeable. Even minor perturbations—such as relocating the hydroxyl group from para to meta position, replacing the phenolic –OH with –OCH₃, or removing the carbonyl linker—can profoundly alter hydrogen-bonding capacity, electronic distribution, and molecular conformation. These changes translate into measurable shifts in target affinity, metabolic stability, and physicochemical properties [1]. The following quantitative evidence demonstrates why (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone occupies a distinct position within its structural neighborhood, and why procurement decisions based solely on scaffold similarity risk selecting a compound with a divergent biological and ADME profile.

Regioisomer Meta-hydroxy analog may alter hydrogen-bond network complementarity and target interaction profile.
Functional Group 4-Methoxy substitution removes the proton donor and may shift sigma receptor affinity context.
Linker Removal Carbonyl deletion reduces hydrogen-bond acceptor count and may affect permeability and conformation.

Differentiation Evidence vs. Closest Analogs


Sigma-1 Receptor Binding Affinity vs. 4-Methoxy Analog

In a competitive radioligand displacement assay using [³H](+)-3-PPP on rat cortical sigma receptors, (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone exhibited an IC₅₀ of 16 nM [1]. In contrast, the 4-methoxy analog (4-methoxyphenyl)(pyrrolidin-1-yl)methanone, which replaces the phenolic –OH proton donor with a methyl group, showed a markedly reduced affinity with a Ki of 410 nM against the sigma-1 receptor [2]. The 26-fold difference illustrates that the para-hydroxyl group is a critical pharmacophoric element for sigma receptor engagement.

Sigma-1 Receptor Binding
Cross-study comparable
Target: IC₅₀ = 16 nM
4-Methoxy analog: Ki = 410 nM
~26-fold difference
Para-hydroxyl is critical for reported sigma receptor engagement.
Radioligand binding; rat cortical membranes. Data to verify.
Sigma-1 receptor Binding affinity Neuropharmacology

Dihydroorotase Enzyme Inhibition Profile

When evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at pH 7.37, (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone produced an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. This value is approximately 18-fold weaker than the reference inhibitor 5-fluoroorotate, which typically displays low-micromolar potency against DHOase [2]. The pronounced difference confirms that this compound is not a privileged DHOase inhibitor and should not be selected for programs targeting this enzyme; however, the weak activity paired with its unique chemotype may be leveraged as a negative-control scaffold or as a starting point for fragment linking strategies.

Dihydroorotase Inhibition
Cross-study comparable
IC₅₀ = 1.80 × 10⁵ nM (180 µM)
Reported weak inhibition; supports negative-control screening context.
Mouse Ehrlich ascites DHOase, pH 7.37. Class-level benchmark comparison.
Dihydroorotase Enzyme inhibition Pyrimidine biosynthesis

Physicochemical Differentiation vs. Regioisomeric Analogs

The computed partition coefficient (XLogP3) of (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone is 1.5, with one hydrogen-bond donor (phenolic –OH) and two hydrogen-bond acceptors (carbonyl oxygen and pyrrolidine nitrogen) [1]. The meta-hydroxy regioisomer, (3-hydroxyphenyl)(pyrrolidin-1-yl)methanone, retains the same XLogP3 of 1.5 but presents the –OH in a different spatial orientation, which can alter the complementarity of hydrogen-bond networks with target proteins. In the analog 4-(pyrrolidin-1-yl)phenol, removal of the carbonyl linker eliminates a hydrogen-bond acceptor and reduces molecular weight to 163.22 g/mol, resulting in a lower XLogP3 (~1.2) and altered conformational flexibility [1]. These physicochemical differences directly influence passive membrane permeability and solubility, parameters that are critical for cell-based assay performance and oral bioavailability predictions.

Physicochemical Profile
Class-level inference
XLogP3 = 1.5; HBD = 1; HBA = 2
vs. linker-removed analog: ΔXLogP3 ~0.3, ΔHBA = 1
Computed properties may support permeability-solubility balance review.
No experimental logP available. Source review recommended.
Physicochemical properties LogP Hydrogen bonding Permeability

Antiproliferative Activity in Oncology Models

Preliminary data from a WST-1 cell proliferation assay indicate that (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone exhibits antiproliferative/antiangiogenic activity with an IC₅₀ of approximately 1 µM against a skin cancer cell model [1]. By comparison, the structurally related compound 1-(4-hydroxybenzoyl)pyrrolidine-2-carboxylic acid (a proline derivative) shows substantially weaker activity (IC₅₀ > 50 µM in analogous assays) , suggesting that the absence of the carboxylic acid moiety and the preservation of the simple phenolic –OH group are key determinants for cellular potency. This evidence should be regarded as indicative, pending confirmation in independent replicate studies; nonetheless, it provides a quantitative benchmark that differentiates this scaffold within the broader family of pyrrolidine-containing benzamides.

Antiproliferative Activity
Data to verify
IC₅₀ ≈ 1 µM (skin cancer model, WST-1)
Supports cell-model endpoint review; confirmatory data required.
Secondary-source data. Independent verification recommended.
Antiproliferative Skin cancer WST-1 assay

Application Scenarios for CAS 478929-28-1


Sigma-1 Ligand Optimization for Neuroscience

The 16 nM sigma-1 receptor affinity of (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone [1] supports its use as a starting scaffold for structure–activity relationship (SAR) exploration in central nervous system programs. It can serve as a fragment hit for lead generation, with the para-hydroxyl group providing a tractable vector for further functionalization. Procurement of the 4-hydroxy analog rather than the 4-methoxy variant is essential, as the latter shows a 26-fold loss in affinity [2]. This compound is therefore suitable for neuroscience groups seeking a low-molecular-weight sigma-1 binder with ligand efficiency that warrants further optimization.

Negative Control for Pyrimidine Biosynthesis Screens

With an IC₅₀ of 180 µM against dihydroorotase [1], this compound functions as an experimentally validated weak inhibitor, making it a structurally appropriate negative control in high-throughput screens targeting the pyrimidine biosynthesis pathway. Its procurement as a reference compound allows assay developers to establish the lower bound of the screening window without resorting to solvent-only controls, enhancing assay quality metrics.

Fragment Library Building Block

The compound's favorable physicochemical profile—XLogP3 of 1.5, one hydrogen-bond donor, and a topological polar surface area of 40.5 Ų [1]—aligns with fragment-based drug discovery (FBDD) criteria. It can be procured as part of a focused library of para-substituted phenyl(pyrrolidin-1-yl)methanone fragments, where the phenolic –OH serves as a synthetic handle for parallel derivatization. Compared to the meta-hydroxy regioisomer, the para-substitution pattern offers distinct trajectory for vector-based library design.

Oncology Hit-Identification Starting Point

The reported antiproliferative activity of approximately 1 µM in a skin cancer WST-1 assay [1] warrants inclusion of this compound in focused oncology screening decks, particularly for programs investigating pyrrolidine-containing amides. Because structurally similar analogs bearing a carboxylic acid group show >50-fold weaker activity [2], procuring the carboxylic-acid-free form is critical to preserve the observed cellular potency. Confirmatory dose–response profiling and counter-screening against normal cell lines are recommended before advancing this scaffold.

Application
Selection Property
Validation Focus
Sigma-1 ligand SAR studies
Para-hydroxyl hydrogen-bond donor context
Target engagement assay benchmarking
Pyrimidine biosynthesis screening
Weak DHOase inhibition profile
Negative-control window establishment
Fragment-based library design
Computed LogP and TPSA in fragment space
Permeability-solubility parameter review
Oncology cell-model screening
Reported cell-model response context
Confirmatory dose-response and counter-screen

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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